molecular formula C10H10BrNO B15314605 N-[4-(2-bromoethenyl)phenyl]acetamide

N-[4-(2-bromoethenyl)phenyl]acetamide

Katalognummer: B15314605
Molekulargewicht: 240.10 g/mol
InChI-Schlüssel: PPDRULNEZBUBOW-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-bromoethenyl)phenyl]acetamide is an organic compound with the molecular formula C10H10BrNO It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with a 2-bromoethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-bromoethenyl)phenyl]acetamide typically involves the reaction of 4-bromoacetophenone with ethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2-bromoethenyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(2-bromoethenyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-(2-bromoethenyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-(2-bromoethyl)phenyl]acetamide
  • N-(4-bromo-2-ethyl-phenyl)-acetamide
  • Acetamide, N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)-

Uniqueness

N-[4-(2-bromoethenyl)phenyl]acetamide is unique due to the presence of the 2-bromoethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H10BrNO

Molekulargewicht

240.10 g/mol

IUPAC-Name

N-[4-[(E)-2-bromoethenyl]phenyl]acetamide

InChI

InChI=1S/C10H10BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-7H,1H3,(H,12,13)/b7-6+

InChI-Schlüssel

PPDRULNEZBUBOW-VOTSOKGWSA-N

Isomerische SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/Br

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C=CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.